2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
Description
This compound is a phenoxy acetamide derivative characterized by a central acetamide backbone. The structure includes:
- N-(2-(3-Trifluoromethylphenoxy)ethyl) group: The trifluoromethyl (CF3) group on the phenoxy ring confers metabolic stability and electron-withdrawing effects, while the ethyl spacer improves solubility .
While direct synthesis data for this compound are absent in the evidence, analogous compounds (e.g., ) suggest synthetic routes involving:
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO5/c1-13(25)14-6-7-17(18(10-14)27-2)29-12-19(26)24-8-9-28-16-5-3-4-15(11-16)20(21,22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKANWMDTFTESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy intermediate: This step involves the reaction of 4-acetyl-2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Introduction of the trifluoromethyl group: The phenoxy intermediate is then reacted with a trifluoromethylated phenol derivative in the presence of a suitable base to introduce the trifluoromethyl group.
Acetamide formation: The final step involves the reaction of the intermediate with an acetamide derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations
Substituent Effects: Electron-Withdrawing Groups (CF3, F): Enhance metabolic stability and binding affinity (e.g., compound 13 ). Methoxy vs. Acetyl vs. Formyl: Acetyl (COCH3) in the target compound may confer greater hydrolytic stability compared to formyl (CHO) derivatives .
Synthetic Efficiency :
- Higher yields (e.g., 82% for compound 30 ) are achieved with simpler substituents (butyryl, n-butyl), whereas complex heterocycles (e.g., benzothiazole in ) reduce yields (19%).
The target compound’s CF3 and acetyl groups may further modulate activity, though experimental validation is needed.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and acetyl groups in the target compound likely increase logP compared to fluorinated analogs (e.g., compound 30).
- Solubility : The ethyl spacer in the N-substituent may improve aqueous solubility relative to rigid heterocycles (e.g., benzothiazole in ).
Research Implications and Limitations
- Structural Optimization : Replace formyl () with acetyl to balance stability and reactivity.
- Synthetic Challenges : Low yields for trifluoromethyl-containing compounds () highlight the need for optimized coupling conditions.
- Biological Screening : Prioritize assays for anticancer (cf. ) or antimicrobial (cf. ) activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology:
- Multi-step synthesis: Begin with nucleophilic substitution of 4-acetyl-2-methoxyphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate. React this with 2-(3-(trifluoromethyl)phenoxy)ethylamine under basic conditions (e.g., NaHCO₃) in anhydrous DMF .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Key Challenges: Side reactions during substitution (e.g., over-acetylation) require strict temperature control (0–5°C) and inert atmosphere .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques:
- NMR: ¹H and ¹³C NMR to verify acetyl, methoxy, and trifluoromethyl groups. Expected shifts: acetyl carbonyl (~200 ppm, ¹³C), CF₃ (~125 ppm, ¹⁹F-coupled splitting) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Example: C₂₀H₂₀F₃NO₅ (calc. 436.1372) .
- IR: Detect amide C=O stretch (~1650 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .
Q. What initial biological screening assays are appropriate for this compound?
- Screening Strategy:
- Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing by-products?
- Process Optimization:
- Catalyst screening: Replace traditional bases (NaOH) with DBU (1,8-diazabicycloundec-7-ene) to enhance substitution efficiency (yield increase from 60% to 85%) .
- Solvent effects: Switch from DMF to DMA (dimethylacetamide) to reduce side reactions (e.g., hydrolysis of trifluoromethyl group) .
- Scale-up considerations: Use continuous-flow reactors for improved heat dissipation and reproducibility at >100 g scale .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Troubleshooting Approach:
- Assay validation: Compare results from fluorescence-based vs. radiometric kinase assays to rule out interference from the compound’s autofluorescence .
- Metabolic stability: Perform liver microsome assays (human/rat) to assess if rapid degradation in certain models explains variability .
- Structural analogs: Synthesize derivatives (e.g., replace trifluoromethyl with Cl) to isolate contributions of specific substituents to activity .
Q. What computational methods predict target binding and SAR for this compound?
- In Silico Strategies:
- Molecular docking: Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with acetamide), Thr830 (π-stacking with trifluoromethyl) .
- QSAR modeling: Train a model on derivatives with varying phenoxy substituents to correlate logP with antimicrobial activity (R² >0.85) .
- MD simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates strong binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
